molecular formula C11H14ClNO3 B6590987 (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride CAS No. 1246509-59-0

(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride

Cat. No.: B6590987
CAS No.: 1246509-59-0
M. Wt: 243.68 g/mol
InChI Key: UCJZSDKGVDIOQR-SBSPUUFOSA-N
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Description

(R)-Methyl 4-aminochroman-6-carboxylate hydrochloride is a chiral organic compound with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . Its CAS number is 1246509-59-0, and it is supplied as a research-grade chemical with >95% purity . Structurally, it features a chroman ring (a benzopyran derivative) substituted with:

  • An amine group (-NH₂) at position 2.
  • A methyl carboxylate (-COOCH₃) at position 4.
  • An (R)-configuration at the chiral center .

The compound is used in pharmaceutical and biochemical research, particularly in studies involving stereospecific interactions or enzyme inhibition. Its solubility in organic solvents (e.g., DMSO) and stability under specific storage conditions (-80°C for long-term storage) make it suitable for in vitro assays .

Properties

IUPAC Name

methyl (4R)-4-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJZSDKGVDIOQR-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)OCC[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Methyl 4-aminochroman-6-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its antifungal and cytotoxic properties.

Synthesis

The synthesis of this compound typically involves asymmetric methods that yield high enantiomeric purity. Recent advancements in chiral amine synthesis have facilitated the production of this compound with excellent yields and enantiomeric excess (ee) .

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of Candida and Aspergillus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 µg/mL to 16 µg/mL, indicating potent antifungal properties compared to established antifungal agents like amorolfine hydrochloride .

Table 1: Antifungal Activity of this compound

StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans816
Aspergillus niger48
Candida glabrata16>32

These findings suggest that the compound not only inhibits fungal growth but also exhibits fungicidal activity at concentrations close to the MIC, which is crucial for clinical relevance .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various human cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating its potency against different cancer cell types.

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50 (µM)
HL-607
HUVEC5
MCF10A>50

The results indicate that the compound is particularly effective against HL-60 and HUVEC cells, with lower IC50 values suggesting higher potency compared to other reference drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Modifications at the amino and carboxyl groups have been shown to influence both antifungal and cytotoxic activities. For instance, compounds with longer alkyl chains at the amino position exhibited enhanced antifungal efficacy, while certain substitutions led to increased cytotoxicity .

Case Studies

A study involving the use of this compound in a murine model demonstrated its potential as an effective treatment for fungal infections. The compound was administered at varying doses, showing significant reductions in fungal load compared to untreated controls. This aligns with in vitro findings and underscores the need for further investigation into its therapeutic applications .

Scientific Research Applications

Pharmacological Properties

Monoamine Reuptake Inhibition
The compound is primarily recognized for its role as a monoamine reuptake inhibitor, specifically targeting serotonin and noradrenaline transporters. This mechanism is crucial in treating conditions associated with low levels of these neurotransmitters, such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Neuropathic Pain
  • Fibromyalgia
    Research indicates that compounds like (R)-Methyl 4-aminochroman-6-carboxylate hydrochloride can enhance the availability of serotonin and noradrenaline in the synaptic cleft, thus ameliorating symptoms of these disorders .

Therapeutic Applications

The therapeutic implications of this compound extend to several conditions:

ConditionApplication
DepressionAs an antidepressant by increasing serotonin and noradrenaline levels.
Anxiety DisordersReducing anxiety through enhanced neurotransmitter availability.
ADHDImproving attention and focus through neurotransmitter modulation.
Neuropathic PainAlleviating chronic pain by modulating pain pathways in the nervous system.
FibromyalgiaAddressing widespread pain and fatigue through neurotransmitter balance.

Case Study 1: Treatment of Depression

A clinical trial demonstrated that participants treated with a monoamine reuptake inhibitor similar to this compound showed significant improvement in depressive symptoms compared to a placebo group. The study highlighted the importance of serotonin and noradrenaline in mood regulation .

Case Study 2: Anxiety Management

Another study focused on patients with generalized anxiety disorder (GAD), where administration of the compound resulted in reduced anxiety levels and improved quality of life metrics. The findings suggest that this compound could be an effective therapeutic option for managing anxiety disorders .

Synthesis and Development

The synthesis of this compound has been explored extensively, with advancements in enantioselective synthesis techniques leading to more efficient production methods. These developments are critical for ensuring high purity and bioavailability of the compound for clinical use .

Comparison with Similar Compounds

(S)-6-Chlorochroman-4-Amine Hydrochloride

Key Data :

Parameter (R)-Methyl 4-Aminochroman-6-Carboxylate HCl (S)-6-Chlorochroman-4-Amine HCl
CAS Number 1246509-59-0 1956436-48-8
Molecular Formula C₁₁H₁₄ClNO₃ C₉H₁₁Cl₂NO
Molecular Weight 243.69 g/mol 220.1 g/mol
Substituents -NH₂ (C4), -COOCH₃ (C6) -NH₂ (C4), -Cl (C6)
Chirality R-configuration S-configuration
Key Structural Differences Carboxylate group at C6 Chlorine substituent at C6

Comparison :

  • The chlorine substituent in the S-isomer may confer different reactivity, such as susceptibility to nucleophilic substitution, unlike the carboxylate group in the target compound .
  • The 23.59 g/mol difference in molecular weight could influence pharmacokinetic properties like metabolic stability .

Yohimbine Hydrochloride (17α-Hydroxy-Yohimban-16α-Carboxylic Acid Methyl Ester HCl)

Key Data :

Parameter (R)-Methyl 4-Aminochroman-6-Carboxylate HCl Yohimbine Hydrochloride
CAS Number 1246509-59-0 65-19-0
Molecular Formula C₁₁H₁₄ClNO₃ C₂₁H₂₆N₂O₃·HCl
Molecular Weight 243.69 g/mol 390.9 g/mol
Core Structure Chroman ring Yohimban tricyclic scaffold
Functional Groups -NH₂, -COOCH₃ -OH, -COOCH₃, indole alkaloid


Comparison :

  • Yohimbine’s tricyclic structure enables broad adrenergic receptor antagonism, whereas the target compound’s simpler chroman ring may limit its receptor targets .
  • The larger molecular weight of yohimbine correlates with longer metabolic half-life but reduced solubility in aqueous media compared to the target compound .

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl]

Key Data :

Parameter (R)-Methyl 4-Aminochroman-6-Carboxylate HCl KHG26792
CAS Number 1246509-59-0 Not provided
Molecular Formula C₁₁H₁₄ClNO₃ C₁₇H₂₂ClNO
Key Substituents Chroman ring with -NH₂, -COOCH₃ Azetidine ring with naphthalene

Comparison :

  • KHG26792’s naphthalene group enhances aromatic stacking interactions, which are absent in the target compound. This difference could lead to divergent biological targets (e.g., CNS vs. peripheral receptors) .

Positional Isomers: 4-DPCA and 2-DPCA

Key Data :

Parameter (R)-Methyl 4-Aminochroman-6-Carboxylate HCl 4-DPCA (Decane-substituted)
Substituent Position -NH₂ (C4), -COOCH₃ (C6) -C₁₀H₂₁ (C4)
Key Feature Carboxylate for polarity Hydrophobic alkyl chain

Comparison :

  • 4-DPCA’s hydrophobic alkyl chain enhances lipid solubility, making it suitable for membrane-associated targets, whereas the target compound’s carboxylate group favors aqueous environments .
  • Positional isomerism (e.g., 2-DPCA vs. 4-DPCA) significantly alters steric hindrance and binding pocket compatibility .

Research Implications and Trends

  • Chirality : The (R)-configuration of the target compound may offer superior enantioselectivity in enzyme inhibition compared to its S-isomer or racemic mixtures .
  • Functional Groups : The carboxylate group enables hydrogen bonding and ionic interactions, distinguishing it from chlorine- or alkyl-substituted analogs .
  • Solubility and Stability : The target compound’s recommended storage at -80°C contrasts with simpler analogs (e.g., S-isomer), suggesting higher sensitivity to degradation .

Preparation Methods

Substrate Preparation

Methyl 4-oxochroman-6-carboxylate is synthesized via Friedel-Crafts acylation of resorcinol derivatives followed by cyclization. For example, reaction of methyl 3,5-dihydroxybenzoate with β-propiolactone in sulfuric acid yields the chroman-4-one scaffold.

Catalytic Asymmetric Hydrogenation

The ketone group at the 4-position undergoes reductive amination using ammonium acetate and a chiral catalyst. A representative protocol involves:

  • Catalyst : (R)-BINAP-Ruthenium(II) chloride (0.5 mol%)

  • Conditions : H₂ (50 bar), methanol, 60°C, 12 hours

  • Yield : 82% with 98% enantiomeric excess (ee).

Key Data :

ParameterValue
Temperature60°C
Pressure50 bar H₂
Catalyst Loading0.5 mol%
ee98%
Isolated Yield82%

Nitro Group Reduction Pathway

Synthesis of 4-Nitrochroman-6-Carboxylate

Nitration of methyl chroman-6-carboxylate using nitric acid in acetic anhydride introduces the nitro group at the 4-position. The reaction proceeds at 0°C for 2 hours, yielding the nitro intermediate in 75% yield.

Catalytic Hydrogenation to Primary Amine

The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere:

  • Conditions : 10% Pd/C (5 wt%), H₂ (1 atm), ethanol, 25°C, 6 hours

  • Yield : 90%.

Chiral Resolution :
Racemic 4-aminochroman-6-carboxylate is resolved via diastereomeric salt formation with (R)-mandelic acid, yielding the (R)-enantiomer in >99% ee after recrystallization.

Mitsunobu Reaction for Stereochemical Inversion

Substrate Derivatization

Starting from (S)-4-hydroxy chroman-6-carboxylate, the hydroxyl group is activated for inversion:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and p-nitrobenzoic acid

  • Conditions : Tetrahydrofuran (THF), 0°C to 25°C, 12 hours

  • Yield : 85%.

Hydrolysis and Amine Formation

The inverted p-nitrobenzoate ester is hydrolyzed to the alcohol, followed by mesylation and amination with ammonia:

  • Steps :

    • Hydrolysis: NaOH (2 M), ethanol, 50°C, 3 hours.

    • Mesylation: Methanesulfonyl chloride (MsCl), triethylamine, dichloromethane, 0°C.

    • Amination: NH₃ (7 M in methanol), 60°C, 8 hours.

  • Overall Yield : 68%.

Hydrochloride Salt Formation

The free base (R)-methyl 4-aminochroman-6-carboxylate is treated with hydrochloric acid to form the hydrochloride salt:

  • Conditions : 1 M HCl in diethyl ether, 0°C, 1 hour

  • Yield : 95%.

Analytical Validation :

  • Melting Point : 218–220°C (decomposition).

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Asymmetric Hydrogenation8298High stereoselectivityRequires expensive catalysts
Nitro Reduction9099*ScalableMulti-step resolution needed
Mitsunobu Inversion68>99Uses inexpensive reagentsLow overall yield

*After chiral resolution.

Industrial-Scale Considerations

  • Catalyst Recycling : Ruthenium-BINAP systems can be recovered via filtration and reused for 3–5 cycles without significant loss of activity.

  • Solvent Recovery : Methanol and ethanol are distilled and recycled, reducing environmental impact.

  • Cost Analysis : The nitro reduction route is most cost-effective at scale ($120/kg), compared to asymmetric hydrogenation ($310/kg).

Emerging Methodologies

Enzymatic Amination

Immobilized transaminases (e.g., from Arthrobacter sp.) catalyze the amination of 4-oxochroman-6-carboxylate in aqueous buffer (pH 7.5), achieving 90% conversion and 97% ee.

Flow Chemistry Approaches

Continuous-flow hydrogenation using packed-bed reactors (Pd/Al₂O₃) reduces reaction time from 12 hours to 30 minutes, with 95% yield .

Q & A

What are the optimal synthetic routes and purification strategies for (R)-Methyl 4-aminochroman-6-carboxylate hydrochloride?

The synthesis typically involves multi-step processes to ensure stereochemical integrity and high purity. Key steps include:

  • Chiral resolution : Use of enantioselective catalysts or chiral stationary phases in chromatography to isolate the (R)-enantiomer.
  • Carboxylation and esterification : Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid racemization.
  • Hydrochloride salt formation : Precipitation in cold diethyl ether or ethyl acetate to enhance crystallinity.
    Purification is achieved via recrystallization in ethanol/water mixtures or gradient HPLC with polar organic modifiers. Yield optimization requires strict temperature control during exothermic steps .

How should researchers address solubility limitations in biological assays?

Solubility challenges can be mitigated by:

  • Solvent selection : Use DMSO for stock solutions (10 mM), followed by dilution in aqueous buffers containing co-solvents like PEG-300 or Tween-80 to maintain stability.
  • Sonication and heating : Briefly sonicate (37°C, 10–15 min) to disperse aggregates. Avoid prolonged heating to prevent degradation.
  • Dynamic light scattering (DLS) : Monitor particle size to confirm homogeneity before assays .

What advanced crystallographic methods resolve ambiguities in hydrogen-bonding networks or crystal packing?

  • SHELX refinement : Employ SHELXL for high-resolution small-molecule refinement, leveraging constraints for hydrogen atom positioning and anisotropic displacement parameters.
  • Graph-set analysis : Use Etter’s methodology to classify hydrogen-bonding patterns (e.g., rings, chains) and identify packing anomalies.
  • Twinned data handling : Apply SHELXL’s twin law options for overlapping reflections in non-merohedral twins .

How is stereochemical purity validated in this compound?

  • Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (90:10, 0.1% TFA) at 1.0 mL/min; compare retention times with racemic standards.
  • Circular dichroism (CD) : Confirm Cotton effects at 220–250 nm, correlating with the (R)-configuration.
  • X-ray crystallography : Absolute configuration determination via Flack parameter (< 0.1) in refined structures .

What storage protocols prevent hydrolytic degradation of the ester moiety?

  • Short-term storage : Store lyophilized powder at RT in desiccated amber vials (≤1 month).
  • Long-term storage : Dissolve in anhydrous DMSO, aliquot into sealed vials under argon, and store at −80°C (stable for 6 months). Avoid freeze-thaw cycles .

How can computational modeling guide SAR studies for biological activity?

  • Docking simulations : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) to predict binding affinity with targets like GPCRs or kinases.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) using Schrödinger’s Phase .

How to reconcile discrepancies in thermal stability data from TGA-DSC studies?

  • Controlled atmosphere TGA : Perform under nitrogen vs. air to assess oxidative decomposition pathways.
  • Heating rate calibration : Use slower rates (2°C/min) to resolve overlapping thermal events (e.g., dehydration vs. decarboxylation).
  • Reproducibility checks : Compare data across multiple batches to rule out polymorphic variations .

What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-UV/ELS : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% formic acid in water/acetonitrile gradients. ELS detection improves sensitivity for non-chromophoric impurities.
  • LC-MS/MS : Identify impurities via high-resolution Q-TOF (e.g., methyl ester hydrolysis products at m/z 228.1).
  • NMR spectroscopy : 2D ¹H-¹³C HSQC detects residual solvents (e.g., DMF) at sub-ppm levels .

What in vitro assays evaluate the compound’s cytochrome P450 inhibition potential?

  • Fluorogenic assays : Incubate with CYP3A4/2D9 isoforms and measure inhibition of luciferin-IPA conversion.
  • LC-MS metabolite profiling : Identify reactive intermediates (e.g., epoxide formation) using human liver microsomes.
  • IC₅₀ determination : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants .

How to troubleshoot low reproducibility in enantiomeric excess (ee) measurements?

  • Internal standard calibration : Add a chiral analog (e.g., (S)-enantiomer) to correct for injection variability.
  • Column aging mitigation : Pre-condition columns with 20 column volumes of mobile phase before runs.
  • Method validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.998) and precision (%RSD < 2.0) .

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